molecular formula C24H26BrO2P B053886 [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide CAS No. 50479-11-3

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide

Cat. No. B053886
M. Wt: 457.3 g/mol
InChI Key: JPZMNVPVVYVXAD-UHFFFAOYSA-M
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Patent
US05709911

Procedure details

First, 19.6 g of ethyl 4-bromobutyrate, 24.4 g of triphenylphosphine, and 70 ml of toluene were placed in a 200 ml flask. The mixture was stirred under reflux for 10 hours. After the mixture was cooled, produced crystal was recovered by filtration and washed with toluene to obtain 31.4 g of 3-ethoxycarbonylpropyltriphenylphosphonium bromide (Y: 68%). The compound thus obtained had an m.p. of 173° C. to 180° C.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:10]1([P:16]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[Br-:1].[CH2:8]([O:7][C:5]([CH2:4][CH2:3][CH2:2][P+:16]([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)=[O:6])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
24.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled
CUSTOM
Type
CUSTOM
Details
produced crystal
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
WASH
Type
WASH
Details
washed with toluene

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(C)OC(=O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 31.4 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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